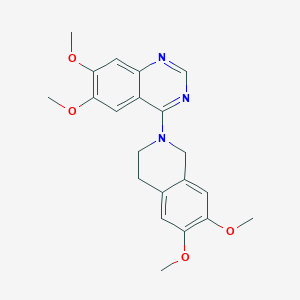

![molecular formula C19H27N3O2S B6478510 methyl 2-({[1,4'-bipiperidine]-1'-carbothioyl}amino)benzoate CAS No. 892294-67-6](/img/structure/B6478510.png)

methyl 2-({[1,4'-bipiperidine]-1'-carbothioyl}amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl benzoate is an organic compound that is an ester derived from benzoic acid and methanol. It is a colorless liquid that is poorly soluble in water but miscible with organic solvents . It has a pleasant smell and is used in perfumery .

Synthesis Analysis

Methyl benzoate can be synthesized by the condensation of methanol and benzoic acid, in the presence of a strong acid . This reaction is known as Fischer esterification .Molecular Structure Analysis

The molecular structure of methyl benzoate consists of a benzene ring attached to a carbonyl group (C=O) and a methoxy group (O-CH3) .Chemical Reactions Analysis

Methyl benzoate can undergo various reactions. Electrophiles can attack the ring, as illustrated by acid-catalyzed nitration with nitric acid to give methyl 3-nitrobenzoate . Nucleophiles can attack the carbonyl center, as illustrated by hydrolysis with the addition of aqueous NaOH to give methanol and sodium benzoate .Physical And Chemical Properties Analysis

Methyl benzoate is a colorless liquid at room temperature . It has a boiling point of around 198-199°C, and a density of approximately 1.08 g/cm3 at 25°C .Mécanisme D'action

Target of Action

Related compounds such as benzyl benzoate have been shown to target parasites such as the miteSarcoptes scabiei, which causes scabies . It’s also worth noting that benzoate metabolism in the human gut microbiome has been studied, indicating a potential interaction with gut microbes .

Mode of Action

Related compounds like benzyl benzoate exert toxic effects on the nervous system of parasites, resulting in their death

Biochemical Pathways

Benzoate metabolism in the human gut microbiome has been mapped onto the aerobic and anaerobic pathways of benzoate catabolism . The compound could potentially affect similar pathways.

Pharmacokinetics

Related compounds like benzyl benzoate are known to be lethal to parasites and are used in the treatment of scabies . The compound’s bioavailability would depend on these ADME properties.

Result of Action

Related compounds like benzyl benzoate are known to cause the death of parasites like the miteSarcoptes scabiei . The compound could potentially have similar effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[(4-piperidin-1-ylpiperidine-1-carbothioyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2S/c1-24-18(23)16-7-3-4-8-17(16)20-19(25)22-13-9-15(10-14-22)21-11-5-2-6-12-21/h3-4,7-8,15H,2,5-6,9-14H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXFXZKHMBWSDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=S)N2CCC(CC2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-({[1,4'-bipiperidine]-1'-carbothioyl}amino)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6478432.png)

![2-(4-acetylphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6478443.png)

![ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B6478495.png)

![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6478501.png)

![3-({1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride](/img/structure/B6478508.png)

![2-ethoxy-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6478523.png)

![ethyl 4-[1-(2-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6478527.png)

![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide](/img/structure/B6478537.png)

![N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide hydrochloride](/img/structure/B6478538.png)